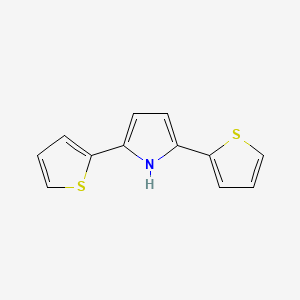

2,5-Di(2-thienyl)-1H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dithiophen-2-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHRCHHNCOTPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102100-20-9 | |

| Record name | 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102100-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00400288 | |

| Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89814-62-0 | |

| Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Di(2-thienyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Di(2-thienyl)-1H-pyrrole: Mechanisms and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-di(2-thienyl)-1H-pyrrole, a heterocyclic compound of significant interest in the fields of materials science and drug development. The document delves into the core synthetic methodologies, with a primary focus on the Paal-Knorr pyrrole synthesis. It elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols for the synthesis of the key precursor and the final compound, and discusses the critical parameters that influence the reaction outcome. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this synthetic route.

Introduction: The Significance of this compound

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules and functional organic materials.[1] When flanked by two thienyl groups at the 2 and 5 positions, the resulting this compound (DTP) exhibits unique electronic and photophysical properties. These characteristics make DTP and its derivatives highly valuable building blocks for:

-

Organic Electronics: DTP is a key monomer in the synthesis of conducting polymers and organic semiconductors.[2] These materials are utilized in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic devices.[3] The extended π-conjugated system of DTP facilitates efficient charge transport.

-

Drug Development: The pyrrole moiety is a well-established pharmacophore, and the incorporation of thienyl rings can modulate the biological activity of molecules.[4] Thienyl-pyrrole derivatives have been investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets.[5]

The reliable and efficient synthesis of DTP is therefore a critical starting point for the exploration of these applications. This guide will focus on the most prominent and practical synthetic approach: the Paal-Knorr synthesis.

Core Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely employed method for the construction of the pyrrole ring.[6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7] For the synthesis of the N-unsubstituted this compound, ammonia is the nitrogen source of choice.[6]

The overall synthetic pathway can be dissected into two primary stages:

-

Synthesis of the 1,4-Diketone Precursor: Preparation of 1,4-di(2-thienyl)-1,4-butanedione.

-

Paal-Knorr Cyclization: Condensation of the diketone with ammonia to form the pyrrole ring.

The following sections will provide a detailed mechanistic and practical guide to each of these stages.

Stage 1: Synthesis of 1,4-Di(2-thienyl)-1,4-butanedione via Friedel-Crafts Acylation

The necessary precursor, 1,4-di(2-thienyl)-1,4-butanedione, is most commonly synthesized via a Friedel-Crafts acylation reaction between thiophene and succinyl chloride.[8] This reaction is an electrophilic aromatic substitution where the thiophene ring acts as the nucleophile and the acylium ion generated from succinyl chloride is the electrophile.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[9] The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the chlorine atoms of succinyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion. This attack preferentially occurs at the C2 position (α-position) because the resulting carbocation intermediate is more stabilized by resonance compared to attack at the C3 position.[10]

-

Aromatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the thiophene ring and yielding the mono-acylated product.

-

Second Acylation: The process is repeated on a second molecule of thiophene with the other acyl chloride functionality of the intermediate to yield the final 1,4-di(2-thienyl)-1,4-butanedione.

Caption: Paal-Knorr synthesis of pyrrole.

This protocol is a general procedure and may require optimization based on specific laboratory conditions.

Materials:

-

1,4-di(2-thienyl)-1,4-butanedione

-

Ammonium acetate or another source of ammonia (e.g., ammonium hydroxide in a suitable solvent)

-

Glacial acetic acid or another suitable acidic catalyst

-

A high-boiling point solvent such as toluene or xylene

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-di(2-thienyl)-1,4-butanedione (1.0 equivalent) in the chosen solvent (e.g., toluene).

-

Add an excess of ammonium acetate (e.g., 5-10 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Data Summary:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₁₂H₉NS₂ | 231.34 | Light yellow to brown solid |

Conclusion

The synthesis of this compound is efficiently achieved through a two-stage process involving a Friedel-Crafts acylation to form the key 1,4-diketone intermediate, followed by a Paal-Knorr cyclization with ammonia. This guide has provided a detailed examination of the mechanisms underlying these transformations, offering a causal understanding of the experimental choices. The provided protocols serve as a robust starting point for the practical synthesis of this valuable heterocyclic compound. A thorough understanding of these synthetic principles is essential for researchers and professionals aiming to explore the rich chemistry and diverse applications of DTP and its derivatives in advanced materials and medicinal chemistry.

References

- Dogan, Ö., & Koyuncu, S. (2010). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl₂. Eurasian Journal of Chemistry, 1(1), 1-5.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of NTP monomer (4) via 1,4-di(2-thienyl)-1,4-butanedione intermediate (3). Retrieved from [Link]

- Söğüt, O., Avcı, A., & Atalay, Y. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 895-903.

- Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1092-1102.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

- Özdemir Kart, S., Tanboğa, A. E., Soyleyici, H. C., Ak, M., & Kart, H. H. (2014). Theoretical study of the structure–properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 1017-1026.

-

Scribd. (n.d.). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Sharma, A., Kumar, V., & Kumar, P. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(52), 31266-31288.

-

ResearchGate. (n.d.). New class of 2,5-di(2-thienyl)pyrrole compounds and novel optical properties of its conducting polymer. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]DITHIINYLIDENE (BEDT-TTF). Retrieved from [Link]

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4), 1-5.

- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.

-

ResearchGate. (n.d.). Theoretical study of the structure–properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds. Retrieved from [Link]

- Malyeyeva, A. M., Zorya, A. V., & Kovalenko, S. M. (2019). The synthesis of polisubstituted thienylpyrroles and the study of their activity as plant growth stimulators. Journal of Organic and Pharmaceutical Chemistry, 17(2), 56-62.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scribd.com [scribd.com]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

physicochemical properties of 2,5-Di(2-thienyl)-1H-pyrrole

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Di(2-thienyl)-1H-pyrrole (DTP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DTP), a heterocyclic compound featuring a central pyrrole ring flanked by two thiophene units, stands as a molecule of significant interest in materials science and medicinal chemistry. Its fully conjugated π-system imparts unique optical and electronic properties, making it a foundational building block for advanced organic materials. This guide provides a detailed exploration of the core physicochemical properties of DTP, including its synthesis, structural features, and its behavior when analyzed through spectroscopic and electrochemical methods. We present field-proven experimental protocols, interpret key data, and discuss the implications of these properties for its application as a monomer in conducting polymers and as a scaffold in the design of novel therapeutics.

Introduction: The Architectural and Electronic Significance of DTP

The molecular architecture of this compound, often abbreviated as SNS in the literature, is a deliberate fusion of electron-rich aromatic heterocycles. The combination of a pyrrole core with α-linked thiophene rings creates an extended π-conjugated system that is highly responsive to electronic and photonic stimuli. This structure is the primary determinant of its utility.

Pyrrole and its derivatives are recognized for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The pyrrole scaffold is a component in numerous natural products and marketed drugs.[3][4] Similarly, thiophene-containing molecules are prevalent in medicinal chemistry. The DTP framework, therefore, represents a valuable scaffold for designing multi-target therapeutic agents.[5] In materials science, DTP is a widely used monomer for creating functional conducting polymers with applications in electrochromic devices, sensors, and organic electronics.[6]

This guide synthesizes experimental data and theoretical insights to provide a comprehensive profile of DTP's intrinsic properties.

Synthesis and Structural Elucidation

The most common and efficient method for synthesizing the DTP core is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

The synthesis of N-substituted DTP derivatives typically proceeds via the Knorr-Paal reaction between 1,4-di(2-thienyl)-1,4-butanedione and an appropriate aniline or amine.[7] For the parent compound, this compound, the reaction utilizes an ammonia source.

Caption: Workflow for the synthesis and characterization of DTP.

Experimental Protocol: Paal-Knorr Synthesis of DTP

This protocol describes a representative synthesis adapted from established literature methods.[8]

-

Reaction Setup: To a round-bottom flask, add 1,4-di(2-thienyl)-1,4-butanedione (1.0 eq) and a suitable ammonia source such as ammonium acetate (~5-10 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent to facilitate the reaction.

-

Reflux: Heat the mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or ice. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.[9]

-

Characterization: Confirm the structure of the purified DTP using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy. The molecular weight can be verified by mass spectrometry.

Core Physicochemical Properties

The defining characteristics of DTP arise from its conjugated electronic structure. These are best probed using optical spectroscopy and electrochemistry.

Optical Properties

Optical properties are investigated using UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy. The absorption of UV or visible light promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), a transition characteristic of π-conjugated systems.

-

UV-Visible Absorption: DTP derivatives typically exhibit strong absorption bands in the UV or near-visible region. The position of the absorption maximum (λmax) is sensitive to the molecular environment and substitution on the pyrrole nitrogen.[10]

-

Fluorescence: Upon excitation, DTP and its derivatives can relax by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). Some DTP-based polymers are known to be fluorescent, with emission colors that can be tuned based on the polymer structure.[11]

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of DTP in a suitable spectroscopic-grade solvent (e.g., dichloromethane, chloroform, or toluene).[9][12] A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline/blank spectrum.

-

Fill a matched cuvette with the DTP solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at or near its λmax.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

| Property | Typical Value Range | Significance |

| λmax (Absorption) | 350 - 450 nm (monomer) | Indicates energy of the HOMO-LUMO transition. |

| λem (Emission) | 400 - 550 nm (monomer) | Characterizes the emissive properties. |

| Optical Band Gap (Egopt) | 2.5 - 3.0 eV (for polymers) | Estimated from the onset of absorption (E=1240/λ). |

Note: Specific values are highly dependent on the N-substituent and solvent.

Electrochemical Properties

Cyclic Voltammetry (CV) is a powerful technique used to study the redox behavior of DTP. It provides direct insight into the energy levels of the frontier molecular orbitals (HOMO and LUMO).[10]

-

Oxidation (p-doping): DTP can be electrochemically oxidized, removing an electron from its HOMO. The potential at which this occurs (Eox) is directly related to the HOMO energy level. This process is often reversible.[11]

-

Reduction (n-doping): The molecule can also be reduced by adding an electron to its LUMO. The reduction potential (Ered) is related to the LUMO energy level.

-

HOMO/LUMO Estimation: The energy levels can be estimated using empirical formulas that relate the onset potentials of oxidation and reduction to the energy levels of a reference standard (typically ferrocene/ferrocenium, Fc/Fc⁺).

-

EHOMO (eV) = -[ Eoxonset vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -[ Eredonset vs Fc/Fc⁺ + 4.8]

-

-

Electrochemical Band Gap (Egel): The difference between the HOMO and LUMO levels gives the electrochemical band gap, a critical parameter for electronic applications.

-

Egel = ELUMO - EHOMO

-

Polymers derived from DTP are known to exhibit well-defined, reversible redox processes and multielectrochromic behavior, changing color as their oxidation state is varied.[11][13]

Caption: Workflow for cyclic voltammetry analysis of DTP.

| Property | Typical Value Range | Significance |

| Oxidation Potential (Eox) | +0.5 to +1.2 V vs Ag/AgCl | Relates to the ease of removing an electron (p-doping). |

| HOMO Energy Level | -4.8 to -5.5 eV | Governs electron-donating ability; crucial for charge injection/transport. |

| LUMO Energy Level | -2.0 to -2.8 eV | Governs electron-accepting ability. |

| Electrochemical Band Gap (Egel) | 2.2 to 3.0 eV | Defines the energy required for electronic excitation. |

Note: Potentials and energy levels are highly sensitive to N-substitution and experimental conditions.

Summary of Core Properties

| Parameter | Value/Range | Method of Determination |

| Molecular Formula | C₁₂H₉NS₂ | - |

| Molecular Weight | ~231.3 g/mol | Mass Spectrometry |

| CAS Number | 89814-62-0 | - |

| Appearance | Solid | Visual Inspection |

| Absorption Max (λmax) | 350 - 450 nm | UV-Vis Spectroscopy |

| Emission Max (λem) | 400 - 550 nm | Fluorescence Spec. |

| HOMO Energy | -4.8 to -5.5 eV | Cyclic Voltammetry |

| LUMO Energy | -2.0 to -2.8 eV | Cyclic Voltammetry |

| Band Gap (Eg) | 2.2 - 3.0 eV | CV or UV-Vis |

Relevance and Applications

The physicochemical properties of DTP make it a versatile molecule for both materials and biological applications.

-

Organic Electronics: As a monomer, DTP's defined redox behavior and ability to form conjugated polymers are ideal for creating materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic "smart" windows.[11][13] The tunability of its band gap through N-substitution is a key advantage.[6]

-

Drug Development: The DTP scaffold is a promising starting point for medicinal chemistry campaigns.[1] The electron-rich heterocyclic system can engage in various interactions with biological targets. Its rigid, planar structure can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties for indications ranging from inflammation to oncology.[2][5]

Conclusion

This compound is a foundational heterocyclic molecule whose value is deeply rooted in its fundamental physicochemical properties. Its straightforward synthesis, robust electrochemical behavior, and responsive optical characteristics make it an exemplary building block. For materials scientists, it offers a tunable platform for developing next-generation conducting polymers. For drug development professionals, it provides a rigid and electronically rich scaffold ripe for functionalization in the pursuit of novel therapeutics. A thorough understanding of the core properties detailed in this guide is essential for unlocking the full potential of DTP in any advanced application.

References

-

Soganci, T., Soyleyici, H. C., & Ak, M. (2016). A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties. Physical Chemistry Chemical Physics, 18(41), 28591-28599. [Link]

-

Request PDF. (2025). New class of 2,5-di(2-thienyl)pyrrole compounds and novel optical properties of its conducting polymer. ResearchGate. [Link]

-

Request PDF. (2025). Synthesis of 2,5-di(2-thienyl)-1 H-pyrrole N-linked with conjugated bridges. ResearchGate. [Link]

-

Request PDF. (2019). Electrochemical and Electrochromic Properties of Polymers Based on this compound and Different Phenothiazine Units. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

-

Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1092-1103. [Link]

-

Cangialose, V., et al. (2022). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET Performance. Chemistry – An Asian Journal, 17(5), e202101314. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Gryko, D. T., et al. (2015). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 20(8), 14757-14776. [Link]

-

Various Authors. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

-

Bhardwaj, V., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(49), 29151-29174. [Link]

-

Request PDF. (2022). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET Performance. ResearchGate. [Link]

-

Papachristou, T., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7899. [Link]

-

Dhiman, S., & Sharma, P. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(49), 29151-29174. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scitechnol.com [scitechnol.com]

- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,5-Di(2-thienyl)-1H-pyrrole: An In-Depth Technical Guide

Introduction

2,5-Di(2-thienyl)-1H-pyrrole (DTP) is a heterocyclic compound of significant interest in the fields of materials science and drug development. Its molecular architecture, featuring a central pyrrole ring flanked by two thiophene rings, gives rise to a unique portfolio of electronic and photophysical properties. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize DTP, offering insights into the structural and electronic information that can be gleaned from each method. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the potential of DTP and its derivatives.

The DTP core is a versatile building block for the synthesis of conducting polymers, organic semiconductors, and fluorescent probes.[1] Its electron-rich nature and potential for N-functionalization make it an attractive scaffold for the development of novel materials with tailored optoelectronic properties. A thorough understanding of its spectroscopic signature is paramount for quality control, structural elucidation, and predicting the performance of DTP-based materials in various applications.

Molecular Structure and Electronic Properties

The fundamental structure of this compound consists of a five-membered pyrrole ring connected at its 2 and 5 positions to the 2-positions of two thiophene rings. This arrangement creates an extended π-conjugated system that is responsible for its characteristic spectroscopic properties.

Figure 1: Molecular structure of this compound (DTP).

The electronic properties of DTP are governed by the interplay between the electron-donating pyrrole ring and the relatively electron-rich thiophene units. This donor-acceptor-donor (D-A-D) type structure influences the energy of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn dictates its absorption and emission characteristics.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For conjugated systems like DTP, the absorption of UV or visible light promotes an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is indicative of the HOMO-LUMO energy gap.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of DTP in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or methanol). A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range that covers both the UV and visible regions (e.g., 200-800 nm). Use the pure solvent as a reference blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Interpretation of the Spectrum

The UV-Vis spectrum of DTP is expected to show strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated system. The position of λmax can be influenced by the solvent polarity and substitution on the pyrrole nitrogen or the thiophene rings. For a soluble N-substituted DTP derivative, poly(N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-3,4,5-tris(dodecyloxy)benzamide), the monomer exhibits an absorption maximum at 334 nm in dichloromethane.[2]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by the absorption of light. This technique is particularly valuable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Experimental Protocol

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, can be determined relative to a well-characterized standard with a known quantum yield. The following equation is used:

ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Interpretation of the Spectrum

The fluorescence spectrum of DTP and its derivatives will show an emission band at a longer wavelength than the absorption band (a phenomenon known as the Stokes shift). The shape and position of the emission peak, as well as the quantum yield, are sensitive to the molecular structure and the surrounding environment. For instance, the N-substituted DTP monomer, N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-3,4,5-tris(dodecyloxy)benzamide, is a violet light emitter, while its polymer emits yellow light, demonstrating the significant impact of polymerization on the photophysical properties.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the DTP sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Measurement: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

Interpretation of the Spectra

¹H NMR: The ¹H NMR spectrum of DTP will show distinct signals for the protons on the pyrrole and thiophene rings. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and the connectivity of the protons. For a derivative, 3-acetyl-1-methyl-2,5-di(2-thienyl)-1H-pyrrole, the pyrrole proton appears as a singlet at 6.84 ppm, while the thiophene protons appear as multiplets between 7.10 and 7.17 ppm. The N-H proton of the parent DTP is expected to be a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the same acetylated derivative, the pyrrole carbons (C-3 and C-4) appear at 125.30 and 122.16 ppm, respectively. The various thiophene carbons resonate in the aromatic region between 124 and 134 ppm.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrrole N-H | Broad singlet | - |

| Pyrrole C-H | ~6.8 | ~110-125 |

| Thiophene C-H | ~6.9-7.2 | ~124-134 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation excites these vibrations, and the resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Experimental Protocol

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film cast from a solution.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Measurement: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Interpretation of the Spectrum

The IR spectrum of DTP will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (pyrrole) | ~3400 |

| C-H stretch (aromatic) | ~3100-3000 |

| C=C stretch (aromatic rings) | ~1600-1450 |

| C-N stretch | ~1300-1200 |

| C-S stretch | ~850-600 |

For a DTP derivative, theoretical calculations have assigned the N-H stretching vibration to around 3500 cm⁻¹, while the aromatic C-H stretching vibrations are predicted in the 3100-3200 cm⁻¹ region. The C=C stretching vibrations of the thiophene and pyrrole rings are expected in the 1400-1600 cm⁻¹ range.

Workflow for Spectroscopic Analysis of DTP

Figure 2: A typical workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that provides a wealth of information about its structure and electronic properties. UV-Vis and fluorescence spectroscopy reveal insights into its electronic transitions and emissive capabilities, while NMR and IR spectroscopy are powerful tools for confirming its molecular structure and identifying key functional groups. A combined and systematic application of these techniques, as outlined in this guide, is essential for any researcher or scientist working with this promising class of heterocyclic compounds. The data obtained from these analyses are crucial for establishing structure-property relationships and for the rational design of new DTP-based materials for advanced applications.

References

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. New class of 2,5-di(2-thienyl)pyrrole compounds and novel optical properties of its conducting polymer. Available from: [Link]

-

Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1089–1099. Available from: [Link]

-

Soylemez, S., Akpinar, E., Cirpan, A., & Toppare, L. (2014). A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties. RSC Advances, 4(10), 4945-4952. Available from: [Link]

-

Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1089–1099. Available from: [Link]

Sources

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 2,5-Di(2-thienyl)-1H-pyrrole Derivatives

This guide provides a comprehensive exploration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,5-Di(2-thienyl)-1H-pyrrole (SNS-H) and its derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings, experimental determination, and practical implications of tuning these critical electronic parameters.

The Significance of Frontier Molecular Orbitals in SNS-H Derivatives

The this compound core, a conjugated system of thiophene and pyrrole rings, has garnered significant interest for its potential in developing electro-conductive materials and compounds with specific photochemical properties.[1] The electronic and optical characteristics of these derivatives are fundamentally governed by their frontier molecular orbitals: the HOMO and the LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's behavior in various applications.[2]

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. This energy gap is crucial in predicting the strength and stability of transition metal complexes and influences the electrical conductivity of the material.[3] For instance, a reduced HOMO-LUMO gap can lead to a marked enhancement in electrical conductivity.[3] In the context of organic electronics, the HOMO and LUMO levels dictate charge injection and transport properties, making their precise control essential for designing efficient Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Methodologies for Determining HOMO and LUMO Energy Levels

The determination of HOMO and LUMO energy levels can be approached through both experimental and computational methods, each providing valuable and often complementary insights.

Experimental Approaches

Cyclic Voltammetry (CV): This electrochemical technique is a powerful tool for probing the redox properties of molecules. The onset oxidation and reduction potentials obtained from CV measurements can be used to estimate the HOMO and LUMO energy levels, respectively.[4] The HOMO level is calculated from the onset oxidation potential, while the LUMO level is determined from the onset reduction potential.[4]

UV-Visible (UV-Vis) Spectroscopy: This method measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO. This energy can be used to calculate the optical bandgap.[5]

Computational Methods

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT has become a standard computational tool for investigating the electronic structure of molecules.[6] By solving the Kohn-Sham equations, DFT can provide accurate estimations of HOMO and LUMO energies. TD-DFT is an extension of DFT that can be used to calculate excited state properties and predict UV-Vis absorption spectra.[1][6] These computational approaches are invaluable for screening new molecular designs and understanding the electronic effects of different substituents before undertaking synthetic efforts.[7][8]

Structural Modification: Tuning the Frontier Orbitals of SNS-H Derivatives

The electronic properties of the this compound core can be finely tuned by introducing various substituent groups. This modularity allows for the rational design of materials with tailored HOMO and LUMO energy levels.

The Role of Substituents

The introduction of electron-donating or electron-withdrawing groups at different positions on the thiophene or pyrrole rings can significantly alter the energy of the frontier orbitals. For instance, enhancing the conjugation within the molecule by adding a phenyl ring can lower the band gap.[9][10] The strategic placement of these groups can either raise or lower the HOMO and LUMO levels, thereby modifying the HOMO-LUMO gap.[11]

Quantitative Data on SNS-H Derivatives

The following table summarizes the calculated HOMO and LUMO energy levels and the corresponding energy gaps for a selection of this compound derivatives, as determined by computational methods.

| Derivative | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| SNS-H | None | -5.25 | -1.45 | 3.80 |

| SNS-NO2 | Nitro (on thiophene) | -5.80 | -2.50 | 3.30 |

| SNS-NH2 | Amino (on thiophene) | -4.90 | -1.20 | 3.70 |

| SNS-CHO | Aldehyde (on pyrrole) | -5.60 | -2.10 | 3.50 |

| SNS-CH3 | Methyl (on pyrrole) | -5.15 | -1.35 | 3.80 |

Note: The values in this table are representative and can vary depending on the specific computational method and basis set used.

Experimental Protocol: Synthesis and Electrochemical Characterization

This section provides a detailed methodology for the synthesis of a representative this compound derivative and its subsequent characterization using cyclic voltammetry.

Synthesis of 1-(4-aminophenyl)-2,5-di(2-thienyl)-1H-pyrrole

This synthesis involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione with p-aminobenzoyl hydrazide.[12]

Step 1: Synthesis of 1,4-di(2-thienyl)-1,4-butanedione

-

This precursor can be synthesized via the Friedel-Crafts acylation of thiophene with succinyl chloride.

Step 2: Paal-Knorr Pyrrole Synthesis

-

Dissolve 1,4-di(2-thienyl)-1,4-butanedione (1 mmol) in glacial acetic acid (20 mL).

-

Add p-aminobenzoyl hydrazide (1.1 mmol).

-

Reflux the mixture for 4 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel.

Cyclic Voltammetry Measurement

-

Prepare a 1 mM solution of the synthesized derivative in a suitable solvent (e.g., dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Record the cyclic voltammogram by scanning the potential from -2.0 V to 2.0 V at a scan rate of 100 mV/s.

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following equations:

-

HOMO (eV) = -[E_ox - E_ferrocene + 4.8]

-

LUMO (eV) = -[E_red - E_ferrocene + 4.8] (Note: E_ferrocene is the half-wave potential of the ferrocene/ferrocenium redox couple, used as an internal standard).

-

Visualizing Molecular Structure and Electronic Transitions

The following diagrams, generated using Graphviz, illustrate the core structure of this compound and the conceptual relationship between molecular orbitals and electronic properties.

Caption: Core structure of this compound with potential substitution sites.

Caption: Relationship between HOMO, LUMO, and key molecular properties.

Conclusion and Future Outlook

The ability to precisely control the HOMO and LUMO energy levels of this compound derivatives through synthetic modification is a cornerstone of their utility in advanced materials and medicinal chemistry. This guide has outlined the fundamental principles, analytical techniques, and a practical workflow for researchers in this field. Future research will likely focus on the development of novel derivatives with even more finely tuned electronic properties, the exploration of their applications in emerging technologies like flexible electronics and theranostics, and the refinement of computational models to more accurately predict their behavior.[7] The continued synergy between synthetic chemistry, electrochemistry, and computational science will undoubtedly unlock the full potential of this versatile class of compounds.

References

-

Aljaafreh, M. J., & Hussein, R. K. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. [Link]

-

Camarada, M. B., et al. (2017). Tuning the polarity of charge carriers using electron deficient thiophenes. PubMed Central. [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energy levels of 1, 2 and 3. ResearchGate. [Link]

-

ResearchGate. (n.d.). 2,5-di(-2-thienyl)-pyrrole. ResearchGate. [Link]

-

PubMed. (2025). Tuning the HOMO-LUMO energy gap in conjugated polymers via doping: a pathway towards flexible electronics. PubMed. [Link]

-

Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). REACTIONS OF 2,5-DI(2-THIENYL)PYRROLES. ResearchGate. [Link]

-

ResearchGate. (2022). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET Performance. ResearchGate. [Link]

-

ACS Omega. (2023). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Publications. [Link]

-

ResearchGate. (2025). New class of 2,5-di(2-thienyl)pyrrole compounds and novel optical properties of its conducting polymer. ResearchGate. [Link]

-

Wiley Online Library. (n.d.). Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. Wiley Online Library. [Link]

-

ResearchGate. (n.d.). Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and their protonated forms. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). An interlinked computational–experimental investigation into SnS nanoflakes for field emission applications. Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). Tuning of the HOMO–LUMO Gap of Symmetrical and Unsymmetrical Ferrocenyl-Substituted Diketopyrrolopyrroles. ResearchGate. [Link]

-

National Institutes of Health. (2011). From computational discovery to experimental characterization of a high hole mobility organic crystal. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. National Institutes of Health. [Link]

-

PubMed Central. (n.d.). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. National Institutes of Health. [Link]

-

PubMed Central. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. PubMed Central. [Link]

-

PubMed Central. (2017). Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. PubMed Central. [Link]

-

ResearchGate. (n.d.). A combined experimental theoretical approach for energy gap determination, photophysical, photostable, optoelectronic, NLO, and organic light emitting diode (OLED) application: Synthesized coumarin derivative. ResearchGate. [Link]

-

ResearchGate. (2025). From computational discovery to experimental characterization of a high hole mobility organic crystal. ResearchGate. [Link]

-

ResearchGate. (n.d.). Electrochemistry of Secondary Amine Substituted 2,5-di(2-thienyl)pyrrole Derivative and Its Copolymer. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. Tuning the HOMO-LUMO energy gap in conjugated polymers via doping: a pathway towards flexible electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tuning the polarity of charge carriers using electron deficient thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of N-Substituted 2,5-di(2-thienyl)pyrroles

This guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and structure-property relationships of N-substituted 2,5-di(2-thienyl)pyrroles (SNS). These heterocyclic compounds form the backbone of numerous advanced materials, and understanding their three-dimensional architecture is paramount for the rational design of next-generation organic electronics, sensors, and therapeutics.[1][2][3] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular design, solid-state packing, and functional properties.

Introduction: The Significance of the SNS Core

The 2,5-di(2-thienyl)pyrrole (SNS) scaffold is a π-conjugated system of significant interest due to its modularity and robust electronic properties.[4] It combines the electron-rich characteristics of the pyrrole ring with the versatile chemistry of the thiophene units. The true power of this system, however, is unlocked through substitution at the pyrrole nitrogen. The N-substituent acts as a powerful control element, influencing:

-

Molecular Conformation: Steric and electronic interactions dictated by the N-substituent govern the torsion angles between the pyrrole and thiophene rings, impacting the overall planarity and conjugation length of the molecule.[5]

-

Crystal Packing: The nature of the substituent profoundly directs the intermolecular interactions (e.g., π–π stacking, C–H···π contacts) in the solid state, which is critical for charge transport in organic semiconductor applications.[4][5]

-

Physicochemical Properties: Solubility, thermal stability, and electronic properties such as the HOMO/LUMO energy levels and optical band gap are directly tunable via the N-substituent.[1][6]

For researchers in materials science and drug development, a deep understanding of the crystal structure is not merely academic; it is the foundational blueprint for predicting and controlling the macroscopic properties of any material derived from these molecules. Single-crystal X-ray crystallography stands as the definitive technique for providing this unequivocal three-dimensional structural elucidation.[7][8]

Synthesis and Crystallization Strategy

The reliable synthesis of high-purity N-substituted 2,5-di(2-thienyl)pyrroles is the critical first step for obtaining diffraction-quality single crystals. The Paal-Knorr pyrrole synthesis is the most common and efficient method employed for this purpose.[9][10]

The Paal-Knorr Synthesis: A Robust Protocol

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mild acidic conditions, to form the pyrrole ring.[10][11] For the SNS core, the reaction utilizes 1,4-di(2-thienyl)-1,4-butanedione and a desired primary amine.

Experimental Protocol: Synthesis of N-Aryl-2,5-di(2-thienyl)pyrrole

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-di(2-thienyl)-1,4-butanedione (1.0 eq.) in glacial acetic acid or toluene.

-

Amine Addition: Add the desired substituted aniline (1.0-1.2 eq.) to the solution. The use of a slight excess of the amine can help drive the reaction to completion.[12]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). The choice of an appropriate acid catalyst is critical; while strong acids can be used, milder conditions with weak acids like acetic acid are often sufficient and can prevent the formation of furan byproducts.[12]

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or a saturated sodium bicarbonate solution to neutralize the acid. The crude product will often precipitate and can be collected by vacuum filtration.

-

Purification: The collected solid should be washed thoroughly with water and then a cold, non-polar solvent like hexanes to remove unreacted starting materials. Further purification is essential and is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel. Purity is paramount for successful crystallization.[7]

Growing Single Crystals for X-ray Diffraction

Obtaining a high-quality single crystal is the most challenging yet crucial step for structural analysis.[7] The purified compound must be subjected to slow crystallization to allow for the formation of a well-ordered lattice.

Protocol: Single Crystal Growth

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. The ideal solvent allows the compound to be fully dissolved when heated but become supersaturated upon slow cooling.

-

Slow Evaporation: Prepare a saturated solution of the compound in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent over several days to weeks can yield high-quality crystals.

-

Vapor Diffusion: This method is excellent for sensitive compounds. A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: Prepare a nearly saturated solution at an elevated temperature. The solution is then allowed to cool to room temperature very slowly, ideally in an insulated container (e.g., a Dewar flask), to promote the growth of large, single crystals.

Analysis of the Crystal Structure

Once a suitable crystal is obtained, its structure is determined using a single-crystal X-ray diffractometer.[13] The analysis provides precise information on bond lengths, bond angles, and, most importantly, the torsion angles between the heterocyclic rings and the overall molecular packing.

Intramolecular Geometry: The Role of the N-Substituent

The N-substituent directly impacts the conformation of the SNS core. The torsion angles between the central pyrrole ring and the flanking thiophene rings are of particular interest as they determine the degree of π-conjugation.

| N-Substituent | Pyrrole-Thiophene Torsion Angles | Key Intramolecular Features | Reference |

| Benzyl | Large torsion angles observed | Steric hindrance from the benzyl group forces the thiophene rings out of plane with the pyrrole core, potentially reducing conjugation length. | [5] |

| Aryl | Dependent on aryl substitution | Electron-donating or withdrawing groups on the N-aryl ring can influence the electronic structure and planarity. Co-planarity is often desired for efficient charge transport. | [4][5] |

| Alkyl | Varies with chain length/bulk | The steric demand of the alkyl group influences the electrochemical and optical properties, suggesting conformational changes. | [5] |

Intermolecular Interactions and Crystal Packing

The solid-state packing of SNS molecules is a direct consequence of the N-substituent's nature and dictates the bulk electronic properties of the material.

-

π-π Stacking: In many organic semiconductors, close co-facial π-π stacking is crucial for efficient charge hopping between molecules. The planarity of the SNS core and the nature of the N-substituent influence whether this packing motif is achieved. For instance, in the case of N-benzyl-2,5-bis(2-thienyl)pyrrole, the molecular packing is unusually dominated by π–π interactions between the benzyl substituents of adjacent molecules rather than the conjugated SNS cores.[5] This is a critical insight, as it suggests that charge transport pathways may be complex and not simply along the conjugated backbone stacks.

-

C-H···π and C-H···N Interactions: These weaker hydrogen bonds play a vital role in stabilizing the crystal lattice. The specific arrangement and directionality of these interactions determine the final three-dimensional architecture. For example, C-H···N contacts have been observed to help stabilize crystal structures in related heterocyclic systems.[5]

Conclusion: From Structure to Function

The crystal structure of N-substituted 2,5-di(2-thienyl)pyrroles is not a static descriptor but a dynamic determinant of function. This guide has demonstrated that the synthetic choice of the N-substituent provides a powerful lever to control both the intramolecular conformation and the intermolecular packing of these versatile building blocks. For professionals in materials and drug development, the ability to predict and engineer these solid-state architectures through judicious molecular design is essential. The protocols and analyses presented herein provide a foundational framework for the synthesis, crystallization, and structural characterization required to advance the application of these important heterocyclic compounds.

References

- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Applic

- Paal-Knorr Synthesis - Alfa Chemistry.

- Pyrrole synthesis - Organic Chemistry Portal.

- Paal–Knorr synthesis - Wikipedia.

- Unambiguous Structure Determination: A Comparative Guide to Confirming Thieno[3,4-c]pyrrole Derivatives via X-ray Crystallograph - Benchchem.

- Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole - DSpace@MIT.

- Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles - Benchchem.

- N-Benzyl-2,5-bis(2-thienyl)

- New class of 2,5-di(2-thienyl)

- Preparation of N‐aryl‐pyrroles.

- (PDF) Reactions of 2,5-di(2-thienyl)

- Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central.

- W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors | Catalysis | ChemRxiv | Cambridge Open Engage.

- Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups - I.R.I.S.

- x Ray crystallography - PMC - PubMed Central - NIH.

-

Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][9][14]Phenanthrolines Bearing a 9-Cyano Group - MDPI.

- Crystal Structures of SomeN-substituted 2,5-Dimethylpyrrole Derivatives - ResearchG

- The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - NIH.

- N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles.

- Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine deriv

- N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors.

- 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione - Sigma-Aldrich.

- Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II)

- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed Central.

- Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold.

- (PDF)

- 2,5-Di(2-thienyl)-1H-pyrrole | C12H9NS2 | CID 4175110 - PubChem.

- Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC - NIH.

- Synthesis and characterization of dicyanovinyl-substituted thienylpyrroles as new nonlinear optical chromophores - PubMed.

- Synthesis and Characterization of Dicyanovinyl-Substituted Thienylpyrroles as New Nonlinear Optical Chromophores | Request PDF - ResearchG

- Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile - MDPI.

- Effect of the size of N-substitution in pyrrole on directing electrophiles to the C-positions of the ring - ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 2,5-di(2-thienyl)pyrrole Monomers

This guide provides a comprehensive technical overview of the core electronic properties of 2,5-di(2-thienyl)pyrrole (SNS) monomers. It is intended for researchers, scientists, and drug development professionals working with conductive polymers, organic electronics, and sensor technologies. This document delves into the synthesis, electrochemical characteristics, and optical properties of SNS monomers, offering insights into the experimental methodologies and the underlying principles governing their behavior.

Introduction: The Significance of 2,5-di(2-thienyl)pyrrole

2,5-di(2-thienyl)pyrrole, a heterocyclic compound consisting of a central pyrrole ring flanked by two thiophene rings, serves as a fundamental building block for a wide array of functional organic materials.[1][2][3] The unique arrangement of electron-rich thiophene and pyrrole moieties endows these monomers with exceptional electronic and optical properties. The ease of functionalization at the pyrrole nitrogen and the thiophene rings allows for the fine-tuning of these properties, making SNS-based materials highly versatile.[1][4] Consequently, polymers derived from these monomers, often referred to as poly(SNS), are extensively explored for applications in organic light-emitting diodes (OLEDs), photovoltaics, electrochromic devices, and chemo/bio-sensors.[1][4] Understanding the intrinsic electronic characteristics of the monomeric unit is paramount for the rational design of next-generation organic electronic materials.

Molecular Structure and Synthesis

The foundational 2,5-di(2-thienyl)pyrrole structure provides a conjugated π-system that is crucial for its electronic properties. The planarity of this system can be influenced by substituents, which in turn affects the electronic delocalization.[4]

Caption: Molecular structure of the 2,5-di(2-thienyl)pyrrole (SNS) monomer.

A common and straightforward synthetic route to the SNS core involves the Paal-Knorr synthesis, reacting 1,4-di(2-thienyl)-1,4-butanedione with an amine or ammonia. This method allows for the facile introduction of various substituents on the pyrrole nitrogen by choosing the appropriate primary amine.

Electrochemical Properties: Probing the Redox Behavior

The electrochemical characteristics of SNS monomers are fundamental to their application in electronic devices, as they dictate the ease of oxidation and reduction, and the stability of the resulting charged species. Cyclic voltammetry (CV) is the primary technique employed to investigate these properties.

Oxidation Potential and Electropolymerization

SNS monomers typically exhibit low oxidation potentials, which is a key factor for their facile electrochemical polymerization.[1] This low oxidation potential is a direct consequence of the electron-rich nature of the thiophene and pyrrole rings, which stabilizes the resulting radical cation.

Experimental Protocol: Cyclic Voltammetry for Oxidation Potential Determination

-

Preparation of the Electrolyte Solution: Dissolve the SNS monomer (typically 1-10 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Three-Electrode Setup:

-

Working Electrode: A platinum or glassy carbon electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Cyclic Voltammetry Scan: Scan the potential from an initial value (where no reaction occurs) towards a more positive potential and then reverse the scan back to the initial potential. The scan rate is typically in the range of 20-200 mV/s.

-

Data Analysis: The onset oxidation potential (E_ox) is determined from the foot of the first oxidation wave. This value is crucial for estimating the Highest Occupied Molecular Orbital (HOMO) energy level.

Caption: Experimental workflow for cyclic voltammetry analysis of SNS monomers.

During repeated potential cycling to sufficiently high positive potentials, an increase in the redox wave currents is typically observed. This is indicative of the electropolymerization of the monomer onto the electrode surface, forming a conductive polymer film. The electrochemical polymerization is a significant advantage of SNS monomers, allowing for the direct fabrication of thin polymer films on conductive substrates.[3]

HOMO and LUMO Energy Level Estimation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic and optical properties of a molecule. These frontier molecular orbitals influence charge injection and transport in organic electronic devices. The HOMO and LUMO energy levels of SNS monomers can be estimated from electrochemical data and optical measurements.

The HOMO energy level can be calculated from the onset oxidation potential using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard[5]:

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

The LUMO energy level can be subsequently estimated by adding the optical band gap (E_g), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level[6]:

E_LUMO (eV) = E_HOMO + E_g

| Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| T-TB | -5.85 | -4.30 | 1.55 |

| T-ID | -5.81 | -4.21 | 1.60 |

| T-IDM | -5.87 | -4.41 | 1.46 |

| Data for diketopyrrolopyrrole (DPP) derivatives containing thienyl moieties, showcasing the influence of terminal electron-acceptor groups.[6] |

The tunability of the HOMO and LUMO levels through chemical modification is a key advantage of the SNS framework. For instance, the introduction of electron-withdrawing groups tends to lower both the HOMO and LUMO energy levels, while electron-donating groups have the opposite effect. This allows for the precise engineering of the electronic properties to match the requirements of specific applications.[6]

Optical Properties: Absorption and Emission

The extended π-conjugation in SNS monomers gives rise to distinct optical properties, which are primarily investigated using UV-Vis and fluorescence spectroscopy.

UV-Visible Absorption

SNS monomers typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to π-π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λ_max) and the onset of absorption are sensitive to the extent of conjugation and the nature of any substituents.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the SNS monomer in a suitable solvent (e.g., dichloromethane, chloroform, or THF). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the λ_max and the absorption onset. The optical band gap (E_g) can be estimated from the absorption edge using the equation: E_g (eV) = 1240 / λ_onset (nm) .

The presence of thiophene moieties directly linked to a pyrrole core generally leads to a bathochromic (red) shift in both absorption and emission spectra compared to simpler aromatic systems.[7] This is due to the extension of the π-conjugated system.

Fluorescence Emission

Upon excitation with light of an appropriate wavelength, many SNS derivatives exhibit fluorescence. The emission properties, including the fluorescence quantum yield and the emission wavelength, are also highly dependent on the molecular structure.

| Derivative | Absorption λ_max (nm) | Emission λ_max (nm) | Optical Band Gap (eV) |

| T-TB | ~700-800 (thin film) | - | 1.43 |

| T-ID | ~700-800 (thin film) | - | 1.35 |

| T-IDM | >800 (thin film) | - | 1.28 |

| Optical properties of DPP derivatives with thienyl linkers in thin film form.[6] |

The difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the geometric relaxation of the molecule in the excited state.

Theoretical Modeling: A Deeper Insight

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for complementing experimental findings and providing a deeper understanding of the electronic structure and properties of SNS monomers.[7][8]

DFT calculations can be used to:

-

Optimize the ground-state geometry of the molecule.

-

Calculate the HOMO and LUMO energy levels and their spatial distribution.[9]

-

Predict vibrational frequencies for comparison with experimental IR and Raman spectra.[8]

TD-DFT calculations can predict:

-

The electronic absorption spectra, including the energies and oscillator strengths of electronic transitions.[7]

-

The nature of the excited states.

These theoretical models are invaluable for establishing structure-property relationships and for the in-silico design of new SNS derivatives with tailored electronic and optical properties.[8][10]

Caption: Energy level diagram illustrating the HOMO-LUMO gap and the primary electronic transition.

Conclusion

The electronic properties of 2,5-di(2-thienyl)pyrrole monomers are rich and tunable, making them a highly attractive class of building blocks for advanced functional materials. Their low oxidation potentials, versatile electrochemical behavior, and distinct optical properties are all rooted in their unique conjugated molecular structure. A thorough understanding of these fundamental characteristics, achieved through a combination of experimental techniques and theoretical modeling, is essential for the continued development of SNS-based materials for a wide range of applications in organic electronics and beyond.

References

- The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles.

- Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. PubMed Central.

- Fabrication of Multifunctional 2,5-Di(2-Thienyl) Pyrrole Based Conducting Copolymer for Further Sensor and Optoelectronic Applications.

- New class of 2,5-di(2-thienyl)pyrrole compounds and novel optical properties of its conducting polymer.

- Reactions of 2,5-di(2-thienyl)pyrroles.

- (a) 2,5-Di(2-thienyl) pyrrole compound and (b) the base compound was...

- Design Principles of Diketopyrrolopyrrole‐Thienopyrrolodione Acceptor1–Acceptor2 Copolymers. eScholarship.org.

- 2,5-di(-2-thienyl)-pyrrole.

- Theoretical study of the structure-properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds.

- Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion.